![molecular formula C18H33OSi2 B14268374 {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl CAS No. 135888-09-4](/img/structure/B14268374.png)
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is notable for its unique structure, which includes both tert-butoxy and diethylsilyl groups attached to a phenyl ring.
Méthodes De Préparation
The synthesis of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl typically involves the reaction of a phenyl derivative with tert-butoxy(diethyl)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or diethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols and other products.
Applications De Recherche Scientifique
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl involves its interaction with various molecular targets. The tert-butoxy and diethylsilyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s reactivity and binding affinity. The phenyl ring provides a stable framework that can interact with aromatic systems in biological molecules.
Comparaison Avec Des Composés Similaires
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl can be compared with other organosilicon compounds, such as:
Trimethylsilyl derivatives: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Triethoxysilyl derivatives: These compounds have three ethoxy groups attached to the silicon atom and are used in the production of silane coupling agents.
Phenylsilyl derivatives: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of organosilicon polymers.
The uniqueness of this compound lies in its combination of tert-butoxy and diethylsilyl groups, which provide distinct reactivity and stability compared to other organosilicon compounds.
Propriétés
Numéro CAS |
135888-09-4 |
|---|---|
Formule moléculaire |
C18H33OSi2 |
Poids moléculaire |
321.6 g/mol |
InChI |
InChI=1S/C18H33OSi2/c1-8-20(9-2)16-14-12-13-15-17(16)21(10-3,11-4)19-18(5,6)7/h12-15H,8-11H2,1-7H3 |
Clé InChI |
MJBUPKHCIKZXLK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)C1=CC=CC=C1[Si](CC)(CC)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


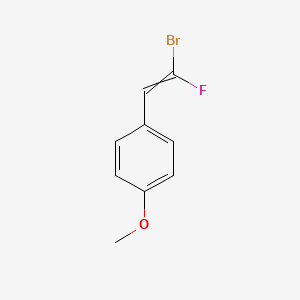

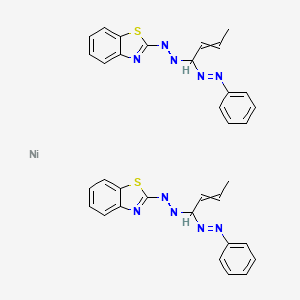
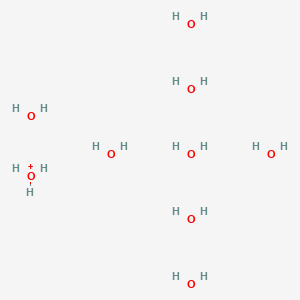
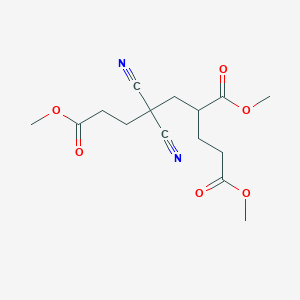

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
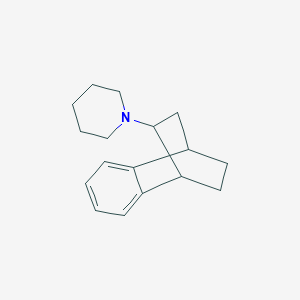

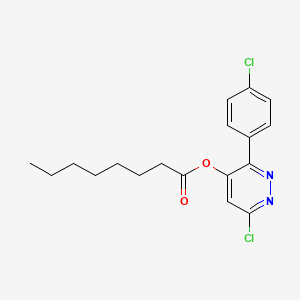
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
